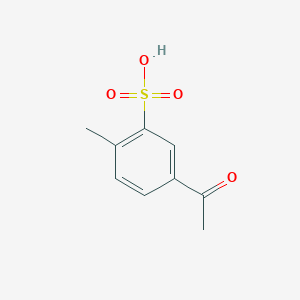

5-Acetyl-2-methylbenzenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101669-07-2 |

|---|---|

Molecular Formula |

C9H10O4S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

5-acetyl-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-8(7(2)10)5-9(6)14(11,12)13/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

ZAIXVPDZCGSDNS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)O |

Synonyms |

5-Acetyl-2-methylbenzenesulfonic acid |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 2 Methylbenzenesulfonic Acid and Its Precursors

Electrophilic Aromatic Sulfonation Routes

Aromatic sulfonation is a widely utilized electrophilic aromatic substitution (SEAr) reaction, alongside nitration, halogenation, and acylation. nih.govrsc.org The synthesis of aryl sulfonic acids is critical for numerous industrial applications, including the production of dyes, detergents, and pharmaceuticals. wikipedia.orgnih.gov The primary precursor for 5-Acetyl-2-methylbenzenesulfonic acid is 4-acetotoluide (or N-(p-tolyl)acetamide), which possesses an acetyl group and a methyl group on the benzene (B151609) ring. The directing effects of these existing substituents guide the position of the incoming sulfonic acid group.

The reaction is typically achieved by heating the aromatic compound with a strong sulfonating agent. wikipedia.org The actual electrophilic species in these reactions is sulfur trioxide (SO₃) or its protonated form, depending on the specific conditions. wikipedia.orgchemistrysteps.comjove.com A key characteristic of aromatic sulfonation is its reversibility, which contrasts with most other electrophilic aromatic substitutions. wikipedia.org The reaction is favored in concentrated acidic conditions, while the reverse reaction, desulfonation, occurs in dilute, hot aqueous acid. wikipedia.org

The most common and traditional method for sulfonating aromatic compounds involves the use of concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid, also known as oleum. docbrown.infomasterorganicchemistry.comyoutube.com Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid and is a particularly potent sulfonating agent. masterorganicchemistry.comwikipedia.org The reaction with sulfuric acid produces the desired sulfonic acid and water. wikipedia.orgdocbrown.info

C₆H₅R + H₂SO₄ ⇌ C₆H₄(R)(SO₃H) + H₂O

To drive the equilibrium towards the product, conditions are often manipulated to remove the water formed during the reaction. wikipedia.org Using oleum provides a higher concentration of the active electrophile, SO₃, which enhances the reaction rate and yield. docbrown.infomasterorganicchemistry.com The strength of oleum, defined by its percentage of free SO₃, is a critical factor in determining the reaction time for achieving quantitative conversion to the sulfonated product. google.com For instance, the sulfonation of 4-nitrotoluene can be carried out with oleum, where the reaction mixture is maintained at temperatures above 100°C but below 140°C. googleapis.com

Table 1: Typical Conditions for Aromatic Sulfonation

| Sulfonating Agent | Substrate | Temperature | Key Features |

|---|---|---|---|

| Concentrated H₂SO₄ | Benzene | Heat | Reversible reaction; water is a byproduct. wikipedia.org |

| Fuming H₂SO₄ (Oleum) | Benzene | Room Temperature | Higher concentration of electrophile (SO₃). jove.commasterorganicchemistry.com |

| Oleum (e.g., 40%) | Quinoline | 140°C | Yields can be optimized by adjusting reactant ratios and temperature. |

The mechanism of aromatic sulfonation has been a subject of detailed study, revealing complex pathways and intermediates that depend on the specific reactants and conditions.

Acetyl sulfate is generated in situ from the reaction of acetic anhydride and concentrated sulfuric acid. acs.org It is considered a "soft" sulfonation method, offering a milder alternative to aggressive reagents like hot sulfuric acid or oleum. digitellinc.comosti.gov This approach is particularly useful for sensitive substrates or when a high degree of sulfonation is desired without unwanted side reactions like backbone degradation or cross-linking. digitellinc.com During sulfonation with this reagent, acetyl sulfate is the active compound that sulfonates the aromatic ring. nih.gov The use of acetyl sulfate can achieve high degrees of sulfonation (up to 98%) by varying reaction times, even with relatively low stoichiometric equivalents of the reagent. osti.govacs.org

The general mechanism involves the formation of acetyl sulfate, followed by an electrophilic attack on the aromatic ring. This strategy is applied to avoid the excessive oxidation that can be caused by sulfuric acid alone. nih.gov

The traditional mechanism for electrophilic aromatic sulfonation is the SEAr or arenium ion mechanism. nih.govrsc.org This pathway proceeds in two main steps:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (SO₃ or its activated form, ⁺SO₃H). jove.comyoutube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govrsc.org This initial attack is typically the rate-determining step of the reaction. nih.govmasterorganicchemistry.com

Restoration of Aromaticity : A weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton (H⁺) from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.comyoutube.com The electrons from the C-H bond then move to reform the aromatic π-system, restoring aromaticity and yielding the final sulfonated product. nih.gov

Recent computational studies have suggested alternative or concurrent pathways, particularly when using SO₃. Some research indicates that the reaction may proceed via a concerted pathway involving two SO₃ molecules that form a cyclic transition state, avoiding a distinct arenium ion intermediate. nih.govrsc.org

Kinetic Isotope Effect (KIE) studies, which compare the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium), provide insight into the rate-determining step of a reaction. In many electrophilic aromatic substitutions, the C-H bond cleavage is not rate-limiting, resulting in a primary KIE (kH/kD) close to 1. nih.gov

Table 2: Selected Kinetic Isotope Effects (kH/kD) in Aromatic Sulfonation

| Substrate | Sulfonating Agent | Solvent | kH/kD |

|---|---|---|---|

| Benzene | Sulfur Trioxide | Nitromethane | 1.25 ± 0.01 researchgate.net |

| Benzene | Sulfur Trioxide | Trichlorofluoromethane | 1.23 ± 0.08 (at -35°C) researchgate.net |

| Benzene | Chlorosulfuric Acid | Nitromethane | 1.7 ± 0.1 researchgate.net |

| Benzene | Chlorosulfuric Acid | Dichloromethane | 1.5 ± 0.1 (at 0°C) researchgate.net |

Sulfur trioxide (SO₃) is the direct electrophile in sulfonation reactions and can be used as a reagent itself, often dissolved in an inert organic solvent. wikipedia.orggoogle.com Its high reactivity, however, can lead to the formation of undesirable by-products. google.com To moderate its reactivity, SO₃ is often used in the form of complexes. For example, complexes with ethers like dioxane can provide a milder sulfonation. google.com

Another method involves carrying out the sulfonation in the presence of a hydrogen halide, such as hydrogen chloride. This deactivates the sulfur trioxide, leading to a more controlled reaction. google.com The use of SO₃ as the sulfonating agent is advantageous as it avoids the large quantities of waste sulfuric acid generated when using sulfuric acid or oleum. The reaction can be performed by entraining pure, anhydrous SO₃ in an inert liquid diluent, such as a paraffinic hydrocarbon, which allows for controlled addition and temperature management. google.com

Mechanistic Investigations of Sulfonation Reactions

Alternative and Advanced Sulfonation Approaches

Traditional sulfonation methods often require harsh conditions and can lead to the formation of unwanted byproducts. To overcome these limitations, alternative and advanced approaches, such as the use of Vilsmeier-Haack conditions and ultrasonically assisted synthesis, have been explored.

Vilsmeier-Haack Conditions for Aromatic Sulfonation

The Vilsmeier-Haack (V-H) reaction, traditionally used for formylation, can be adapted for the sulfonation of activated aromatic compounds. scirp.orgnrochemistry.comorganic-chemistry.org This method involves the in-situ generation of a Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scirp.orgwikipedia.org For sulfonation, this reagent is used in the presence of a sulfur trioxide source, such as sodium bisulfite (NaHSO₃), to introduce the sulfonic acid group onto the aromatic ring. scirp.orgresearchgate.net

The V-H reagent is considered a weak electrophile, and therefore, this method is most effective for electron-rich aromatic substrates. nrochemistry.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic Vilsmeier reagent. nrochemistry.com While primarily applied to activated systems like phenols and anilines, its application to less activated, acetylated aromatics presents a potential area for further research. scirp.orgresearchgate.net The general mechanism involves the formation of the Vilsmeier reagent, followed by the electrophilic attack of the aromatic compound, and subsequent hydrolysis to yield the sulfonic acid.

Ultrasonically Assisted Synthesis Techniques

The application of ultrasonic irradiation has emerged as a powerful tool to enhance the efficiency of chemical reactions, including sulfonation. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov This energy input can significantly accelerate reaction rates and improve yields.

In the context of sulfonation, ultrasound has been shown to be effective in both traditional acid-based methods and in conjunction with Vilsmeier-Haack conditions. scirp.orgresearchgate.net Studies on the ultrasonically assisted sulfonation of aromatic compounds have demonstrated a considerable reduction in reaction times and an increase in product yields compared to conventional stirring methods. researchgate.net For instance, the sulfonation of certain aromatic compounds under ultrasonic irradiation can be completed in a matter of minutes, whereas conventional methods may require several hours. researchgate.net This rate enhancement is attributed to the increased mass transfer and the generation of highly reactive species during cavitation.

Synthesis of Key Acetylated Aromatic Precursors

The synthesis of this compound commences with the preparation of its acetylated aromatic precursor, 4-methylacetophenone.

Strategies for Introducing the Acetyl Moiety

The most prevalent method for the synthesis of 4-methylacetophenone is the Friedel-Crafts acylation of toluene. scribd.comchemijournal.com This classic electrophilic aromatic substitution reaction involves the treatment of toluene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. scribd.comchemijournal.com Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. scribd.com

The reaction proceeds through the formation of an acylium ion (CH₃CO⁺) intermediate, which then attacks the electron-rich toluene ring. The methyl group of toluene is an activating group and an ortho-, para-director, leading to the formation of both ortho- and para-isomers of methylacetophenone. However, due to steric hindrance, the para-isomer, 4-methylacetophenone, is the major product. scribd.com The yield and regioselectivity of the reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 4-Methylacetophenone (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 - rt | Good | scribd.com |

| PANI/nano-ZnO | Benzoyl Chloride | Solvent-free | 40 | High | researchgate.net |

| Zeolites | Acetyl Chloride | Not specified | Variable | Variable | acs.org |

| Solid Acid Catalysts | Acetyl Chloride | Solvent-free | 130 | High | chemijournal.com |

Sequential Functionalization for Target Compound Formation

Following the synthesis of 4-methylacetophenone, the next critical step is the introduction of the sulfonic acid group at the desired position on the aromatic ring. This is achieved through a sulfonation reaction. The direct sulfonation of 4-methylacetophenone with a sulfonating agent, such as fuming sulfuric acid (oleum), leads to the formation of this compound. The reaction conditions, including the concentration of the sulfonating agent and the reaction temperature, must be carefully controlled to achieve the desired product and minimize the formation of byproducts.

Regioselectivity and Isomer Control in Synthetic Pathways

The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming sulfonic acid group during the sulfonation of 4-methylacetophenone. The two substituents, the methyl group (-CH₃) at position 1 and the acetyl group (-COCH₃) at position 4, exhibit different electronic effects.

The methyl group is an electron-donating group (EDG) through an inductive effect, and it is an ortho-, para-director. uomustansiriyah.edu.iqlibretexts.orgwikipedia.org This means it activates the positions ortho (2 and 6) and para (4) to itself for electrophilic attack. In 4-methylacetophenone, the para position is already occupied by the acetyl group.

The acetyl group, on the other hand, is an electron-withdrawing group (EWG) due to the carbonyl group's resonance and inductive effects. libretexts.orgualberta.ca Electron-withdrawing groups are deactivating and meta-directors. libretexts.orgwikipedia.orgualberta.ca Therefore, the acetyl group directs incoming electrophiles to the positions meta (3 and 5) to itself.

When both an activating and a deactivating group are present on the benzene ring, the position of the incoming electrophile is determined by a combination of their directing effects. In the case of 4-methylacetophenone, the methyl group directs to positions 2 and 6, while the acetyl group directs to positions 3 and 5. The position that is activated by the ortho-, para-directing group and not strongly deactivated by the meta-directing group is the most likely site of substitution.

In the sulfonation of 4-methylacetophenone, the sulfonic acid group is introduced at the 5-position. This outcome can be rationalized as follows:

Position 2 (ortho to methyl, ortho to acetyl): This position is activated by the methyl group but is sterically hindered by the adjacent methyl group and is also ortho to the deactivating acetyl group.

Position 3 (meta to methyl, ortho to acetyl): This position is strongly deactivated by the adjacent electron-withdrawing acetyl group.

Position 5 (meta to methyl, meta to acetyl): This position is meta to both the methyl and acetyl groups. While the methyl group's activating effect is weaker at the meta position, the deactivating effect of the acetyl group is also less pronounced at the meta position compared to the ortho position. Crucially, this position is meta to the deactivating acetyl group, which is the preferred position for electrophilic attack directed by a meta-director.

Position 6 (ortho to methyl, meta to acetyl): This position is activated by the methyl group and meta to the acetyl group.

The observed regioselectivity for the formation of this compound suggests that the directing effect of the meta-directing acetyl group is the dominant factor in this particular electrophilic aromatic substitution. The sulfonation occurs at the position that is meta to the acetyl group and also sterically accessible. Careful control of reaction conditions is essential to maximize the yield of the desired 5-isomer and minimize the formation of other potential isomers.

Directing Group Effects of Acetyl and Sulfonic Acid Moieties

In electrophilic aromatic substitution reactions, the substituents already present on the aromatic ring determine the position of subsequent substitutions. wikipedia.org This influence is known as the directing effect, which arises from a combination of inductive and resonance effects. Both the acetyl group (-COCH₃) and the sulfonic acid group (-SO₃H) play a crucial role in the synthesis of this compound.

Acetyl Group: The acetyl group is characterized as a moderately deactivating, meta-directing group. organicchemistrytutor.comlibretexts.org Its electron-withdrawing nature stems from two main factors:

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect (-M): The acetyl group can delocalize the pi electrons of the benzene ring onto the carbonyl oxygen atom, as shown in its resonance structures. This withdrawal of electron density deactivates the ring towards electrophilic attack. libretexts.org

This deactivation is more pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids of the carbocation intermediate. Consequently, electrophilic attack is directed to the meta position, which is comparatively less deactivated. libretexts.org

Sulfonic Acid Group: The sulfonic acid group is a strongly deactivating, meta-directing group. stackexchange.comyoutube.com The sulfur atom, bonded to three highly electronegative oxygen atoms, exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. libretexts.orgchemistrytalk.org Like the acetyl group, the deactivation is most significant at the ortho and para positions, thereby favoring substitution at the meta position. pearson.com A unique characteristic of the sulfonation reaction is its reversibility, which can be exploited in synthetic strategies to use the sulfonic acid group as a temporary "blocking group" to direct other substituents before being removed. libretexts.orgpearson.comwikipedia.org

| Functional Group | Abbreviation | Activating/Deactivating | Directing Effect | Primary Electronic Influence |

|---|---|---|---|---|

| Acetyl | -COCH₃ | Deactivating | meta | -I, -M (Inductive and Resonance Withdrawal) |

| Sulfonic Acid | -SO₃H | Deactivating | meta | -I (Strong Inductive Withdrawal) |

| Methyl | -CH₃ | Activating | ortho, para | +I (Inductive Donation) |

Control over Positional Isomer Distribution

Achieving a high yield of this compound requires a synthetic strategy that carefully manages the directing effects of the substituents involved. The final structure has a methyl group at position 1, a sulfonic acid group at position 2, and an acetyl group at position 5. The key is to introduce the groups in an order that leverages their directing effects synergistically.

A plausible and effective route is the Friedel-Crafts acylation of 2-methylbenzenesulfonic acid (o-toluenesulfonic acid). rsc.orgresearchgate.net

Starting Material Selection: The synthesis begins with 2-methylbenzenesulfonic acid. This precursor already contains the methyl and sulfonic acid groups in the desired 1,2-relationship.

Directing Effects in Acylation: In the subsequent acylation step, the directing effects of both the methyl and sulfonic acid groups must be considered.

The methyl group is an activating, ortho, para-director. chemistrytalk.org It directs incoming electrophiles to positions 4 and 6 (relative to its own position at C1).

The sulfonic acid group is a deactivating, meta-director. youtube.com It directs incoming electrophiles to positions 3 and 5 (relative to its own position at C2).

Synergistic Direction: The directing effects of the two groups converge to favor substitution at specific positions. Both groups direct the incoming acetyl group to position 5. The sulfonic acid group directs meta to itself (position 5), and while the methyl group directs para to itself (position 4), it also directs ortho (positions 3 and 5, considering the ring numbering). The combined influence, particularly the strong meta-directing effect of the sulfonic acid group, makes position 5 the most favorable site for acylation, leading to the formation of this compound. Steric hindrance at positions 3 and 6, which are flanked by existing substituents, further disfavors substitution at those sites.

Alternative synthetic routes, such as the sulfonation of 2-methylacetophenone, are less efficient for producing the desired isomer. In that case, the methyl group (ortho, para-directing) and the acetyl group (meta-directing) would both direct the incoming sulfonic acid group to position 5, yielding 2-acetyl-5-methylbenzenesulfonic acid, a different positional isomer. acs.orgchegg.com Therefore, controlling the reaction sequence is critical for controlling the final isomer distribution.

| Reaction Step | Starting Material | Reagent | Key Consideration | Major Product |

|---|---|---|---|---|

| Sulfonation | Toluene | H₂SO₄/SO₃ | Control of o/p ratio to obtain the necessary precursor. | 2-Methylbenzenesulfonic acid & 4-Methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | 2-Methylbenzenesulfonic acid | Acetyl Chloride / AlCl₃ | Synergistic directing effects of -CH₃ (o,p) and -SO₃H (m) groups. | This compound |

Chemical Reactivity and Transformation Pathways of 5 Acetyl 2 Methylbenzenesulfonic Acid

Reactions of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic and versatile functional group that undergoes a variety of transformations.

Formation of Sulfonate Salts and Their Derivatives

As a strong acid, 5-acetyl-2-methylbenzenesulfonic acid readily reacts with bases to form sulfonate salts. wikipedia.org For instance, reaction with sodium hydroxide (B78521) would yield sodium 5-acetyl-2-methylbenzenesulfonate. These salts are typically water-soluble. openochem.org The formation of salts can be useful in purification processes or to modify the physical properties of the compound. wikipedia.org For example, the N,N-diethylaniline salt of this compound has been used as a starting material for further synthesis. prepchem.com

Beyond simple salts, sulfonic acids can be converted into sulfonate esters. This transformation is generally achieved by reacting the sulfonic acid or its corresponding sulfonyl chloride with an alcohol. These esters are valuable intermediates in organic synthesis. ucl.ac.uk

Conversion to Sulfonyl Chlorides and Sulfonamides

A pivotal reaction of sulfonic acids is their conversion to sulfonyl chlorides. This is often accomplished by treating the sulfonic acid or its salt with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl). wikipedia.orgrsc.org A documented synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride involves reacting the N,N-diethylaniline salt of this compound with thionyl chloride in the presence of N,N-dimethylformamide. prepchem.com

Sulfonyl chlorides are highly reactive intermediates that serve as precursors to a wide range of sulfonamide derivatives. ucl.ac.uk The reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine yields the corresponding sulfonamide. organic-chemistry.org Sulfonamides are a significant class of compounds with diverse applications. ucl.ac.uk For example, 2-methyl-5-nitrobenzenesulfonyl chloride can be reacted with ammonia to form 2-methyl-5-nitrobenzenesulfonamide, which is a precursor for other important compounds. google.com

| Reactant | Reagent(s) | Product |

| This compound (as N,N-diethylaniline salt) | Thionyl chloride (SOCl₂), N,N-dimethylformamide | 5-Acetyl-2-methylbenzenesulfonyl chloride |

| Aryl Sulfonyl Chloride | Ammonia/Amine | Aryl Sulfonamide |

Desulfonation Reactions and Their Reversibility

A characteristic feature of aromatic sulfonic acids is the reversibility of the sulfonation process. wikipedia.orglibretexts.org The sulfonic acid group can be removed from the aromatic ring, a reaction known as desulfonation, typically by heating the sulfonic acid in the presence of a dilute aqueous acid. wikipedia.orgnumberanalytics.comwikipedia.org The equilibrium can be shifted towards the desulfonated product by using dilute acid and heat, which favors the reverse reaction. libretexts.orgyoutube.com Conversely, the use of concentrated sulfuric acid or fuming sulfuric acid (oleum) promotes sulfonation. openochem.orgucalgary.ca

The ease of desulfonation is influenced by the reaction conditions, such as temperature and acid concentration. researchgate.net This reversibility is a valuable tool in organic synthesis, where the sulfonic acid group can be employed as a temporary blocking or directing group to control the regioselectivity of other electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org After serving its purpose, the sulfonic acid group can be readily removed. libretexts.org The mechanism of desulfonation involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃). syntheticmap.com

Reactivity of the Acetyl Group

The acetyl group (-COCH₃) introduces another layer of reactivity to the molecule, primarily centered around the carbonyl functionality.

Tautomerism and Conformational Dynamics of the Carbonyl Group

Carbonyl compounds that possess at least one α-hydrogen atom can exist in equilibrium between two tautomeric forms: the keto form and the enol form. katwacollegejournal.com In the case of this compound, the acetyl group has α-hydrogens on its methyl substituent. This allows for the possibility of keto-enol tautomerism, where a proton shifts from the methyl group to the carbonyl oxygen, resulting in a vinyl alcohol structure.

The position of this equilibrium is influenced by various factors, including the solvent and the electronic nature of other substituents on the aromatic ring. For β-dicarbonyl compounds like acetylacetone, the enol form is significantly stabilized by intramolecular hydrogen bonding. katwacollegejournal.com While this compound is not a β-dicarbonyl, the principles of tautomerism still apply. The presence of both the electron-withdrawing sulfonic acid group and the methyl group on the ring will affect the acidity of the α-hydrogens and the relative stability of the keto and enol forms.

Potential for Further Derivatization at the Carbonyl Position

The carbonyl group of the acetyl moiety is a site for a variety of chemical transformations. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com For example, reaction with hydrogen cyanide would form a cyanohydrin, and reaction with sodium bisulfite would yield a bisulfite addition product. youtube.com

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring of this compound is a site of potential chemical transformation, most notably through oxidation reactions. While alkyl groups are generally resistant to many chemical changes, their attachment to a benzene (B151609) ring makes them susceptible to oxidation by strong oxidizing agents. libretexts.org

The methyl substituent on the this compound molecule can undergo oxidation to form a carboxylic acid group. This transformation is a common reaction for alkylbenzenes, where a methyl group is converted to a carboxyl group (-COOH) upon treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. libretexts.orggoogle.com For example, methylbenzene (toluene) is readily oxidized to benzoic acid under these conditions. libretexts.org

A closely related process is detailed in a patent for the preparation of 2-carboxy-5-nitrobenzenesulfonic acid, which is synthesized by the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com This analogous transformation strongly suggests that the methyl group of this compound would similarly be oxidized to a carboxyl group, yielding 5-acetyl-2-carboxybenzenesulfonic acid. The reaction would typically be carried out in a basic solution followed by acidification.

Table 1: Oxidative Transformation of the Methyl Group

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 5-Acetyl-2-carboxybenzenesulfonic acid |

| Methylbenzene | Potassium Permanganate (KMnO₄) | Benzoic acid |

| 2-Methyl-5-nitrobenzenesulfonic acid | Metal Hypochlorites | 2-Carboxy-5-nitrobenzenesulfonic acid |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The substitution pattern on the benzene ring of this compound is governed by the electronic properties of the existing substituents: the methyl group (-CH₃), the acetyl group (-COCH₃), and the sulfonic acid group (-SO₃H).

The substituents on the aromatic ring determine its reactivity towards electrophiles and direct the position of the incoming electrophile. This influence is a combination of inductive and resonance effects.

Methyl Group (-CH₃): The methyl group at position 2 is an activating group. docbrown.info It donates electron density to the ring through a positive inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. docbrown.infomsu.edu It directs incoming electrophiles to the ortho and para positions relative to itself (positions 3, 4, and 6).

Sulfonic Acid Group (-SO₃H): The sulfonic acid group at position 1 is a strongly deactivating group. msu.edunumberanalytics.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a resonance effect (-M), making the ring significantly less reactive. It acts as a meta-director, guiding incoming electrophiles to position 3 and 5 relative to itself. numberanalytics.com

Acetyl Group (-COCH₃): The acetyl group at position 5 is also a deactivating group due to its electron-withdrawing nature, primarily through a strong resonance effect (-M). masterorganicchemistry.com Like the sulfonic acid group, it directs incoming electrophiles to the meta positions relative to itself (positions 3 and 1, though position 1 is already substituted).

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| -SO₃H | 1 | -I, -M (Electron Withdrawing) | Deactivating | meta (to positions 3, 5) |

| -CH₃ | 2 | +I (Electron Donating) | Activating | ortho, para (to positions 3, 4, 6) |

| -COCH₃ | 5 | -I, -M (Electron Withdrawing) | Deactivating | meta (to positions 1, 3) |

Specific experimental data on the halogenation and nitration of this compound are not extensively documented in readily available literature. However, the probable outcomes can be reliably predicted based on the directing effects of the existing functional groups.

Halogenation: In a halogenation reaction, such as bromination (with Br₂/FeBr₃) or chlorination (with Cl₂/FeCl₃), the halogen atom acts as the electrophile. Based on the analysis in section 3.4.1, the incoming halogen atom would be directed primarily to the most activated, sterically accessible position. The directing effects of the methyl, sulfonic acid, and acetyl groups all favor substitution at position 3. Therefore, the expected major product of halogenation would be 3-halo-5-acetyl-2-methylbenzenesulfonic acid . The existence of related compounds like 5-chloro-2-methylbenzenesulfonic acid supports the feasibility of such reactions. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). Similar to halogenation, the directing effects of the substituents on this compound would steer the incoming nitro group to position 3. This would result in the formation of 5-acetyl-3-nitro-2-methylbenzenesulfonic acid . The synthesis of the related compound 2-carboxy-5-nitrobenzenesulfonic acid from 2-methyl-5-nitrobenzenesulfonic acid demonstrates that nitrated analogues of this type are stable and synthetically accessible. google.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-5-acetyl-2-methylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-acetyl-2-methylbenzenesulfonic acid |

| Nitration | HNO₃, H₂SO₄ | 5-Acetyl-3-nitro-2-methylbenzenesulfonic acid |

Advanced Spectroscopic and Analytical Characterization of this compound and its Derivatives

Following a comprehensive search for scientific literature and spectral data, it has been determined that specific, experimentally verified spectroscopic information for the compound This compound is not available in the public domain through the conducted searches.

The search results yielded data for numerous related but structurally distinct compounds, including:

5-Amino-2-methylbenzenesulfonic acid nih.govmassbank.euscbt.combldpharm.comfujifilm.com

2-Amino-5-methylbenzenesulfonic acid nih.govcontaminantdb.cathermofisher.com

p-Toluenesulfonic acid (4-methylbenzenesulfonic acid) wikipedia.orgepa.govcdc.govnist.govnih.gov

Various other benzenesulfonic acid derivatives geo-leo.deresearchgate.netchemicalbook.combiosynth.comsigmaaldrich.comchemicalbook.comchemicalbook.com

The crucial difference in the target compound is the presence of an acetyl group (-COCH₃) at the 5-position of the benzene ring. This functional group imparts a unique electronic and structural signature that is not reflected in the provided data for amino-substituted or other related analogues. Spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns are highly specific to the exact molecular structure.

Therefore, as per the strict requirement for scientifically accurate and detailed research findings focusing solely on this compound, it is not possible to generate the requested article. The foundational data required to populate the specified sections on NMR, IR/Raman, and Mass Spectrometry for this exact compound could not be located.

Advanced Spectroscopic and Analytical Characterization of 5 Acetyl 2 Methylbenzenesulfonic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Volatile and Non-Volatile Derivatives

The hyphenation of chromatography with mass spectrometry provides a powerful tool for the separation and identification of complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

For the analysis of 5-Acetyl-2-methylbenzenesulfonic acid, which is a non-volatile compound, direct GC-MS analysis is not feasible. However, volatile derivatives of the sulfonic acid can be prepared and subsequently analyzed by GC-MS. acs.org This derivatization process converts the non-volatile sulfonic acid into a form that can be readily vaporized and passed through the gas chromatograph.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the more direct and widely used technique for the analysis of non-volatile compounds like this compound and its derivatives. lcms.cz LC-MS combines the separation power of high-performance liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. Modern LC-MS/MS methods, employing techniques like multiple reaction monitoring (MRM), offer high specificity and sensitivity for the quantification of target analytes in complex matrices. nih.govresearchgate.net The development of a robust LC-MS/MS method involves the optimization of several parameters, including the selection of an appropriate column and mobile phase to achieve satisfactory separation of the analytes of interest. nih.govnih.gov High-purity solvents and reagents are essential in LC-MS to minimize background noise and ion suppression, ensuring accurate and reproducible results. lcms.cz

Table 1: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Volatility | Requires volatile analytes; derivatization is necessary for non-volatile compounds. acs.org | Suitable for non-volatile and thermally labile compounds. lcms.cz |

| Sample Preparation | Often involves a derivatization step to increase volatility. | Generally simpler, may involve dissolution and filtration. |

| Direct Analysis | Not suitable for direct analysis of this compound. | Directly applicable to this compound and its non-volatile derivatives. nih.gov |

| Sensitivity | Can be highly sensitive for volatile derivatives. | Offers high sensitivity, especially with tandem MS (LC-MS/MS). nih.govresearchgate.net |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from its isomers and other related impurities, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. In the context of this compound, HPLC is employed for several critical functions:

Isomer Separation: The synthesis of this compound can often lead to the formation of various positional isomers. Reverse-phase HPLC methods are highly effective in separating these closely related isomers, allowing for their individual identification and quantification. nih.gov The choice of a suitable stationary phase (column) and mobile phase composition is crucial for achieving baseline resolution of the isomers. nih.gov

Purity Assessment: HPLC is a primary method for determining the purity of this compound. By separating the main compound from any impurities, the percentage purity can be accurately calculated based on the relative peak areas. vwr.com

Quantification: When coupled with a suitable detector (e.g., UV-Vis), HPLC can be used for the precise quantification of this compound. A calibration curve is typically generated using standards of known concentration to relate the detector response to the analyte concentration.

A typical reverse-phase HPLC method for a related compound, 2-Amino-5-methylbenzenesulfonic acid, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com

As previously mentioned, Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Therefore, to analyze this compound using GC, a derivatization step is necessary. This involves a chemical reaction to convert the sulfonic acid group into a more volatile functional group, such as a sulfonyl chloride or a methyl ester. Once derivatized, the resulting volatile compound can be separated and quantified by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. acs.org

Quantitative Analytical Methods

Beyond chromatographic techniques, classical analytical methods such as titrimetry remain relevant for the quantitative analysis of specific functional groups within the molecule.

Titration is a well-established and cost-effective method for determining the concentration of an acidic substance. For this compound, the sulfonic acid group can be quantified through an acid-base titration.

The procedure typically involves dissolving a known weight of the sample in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521). njit.educolostate.edu The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid, can be determined using a colorimetric indicator like phenolphthalein (B1677637) or by potentiometric monitoring. njit.educore.ac.uk In a potentiometric titration, the change in potential is measured as the titrant is added, and the endpoint is identified by the point of maximum inflection on the titration curve. antpedia.com

It is important to account for the presence of other acidic impurities, such as sulfuric acid, which can interfere with the determination of the sulfonic acid content. njit.eduantpedia.com Methods exist to differentiate between sulfonic acid and sulfuric acid in a mixture by analyzing the inflections in a potentiometric titration curve. antpedia.com

Computational and Theoretical Investigations of 5 Acetyl 2 Methylbenzenesulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For sulfonic acid derivatives, DFT is employed to understand their electronic structure, stability, and reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the molecule's kinetic stability, with a larger gap suggesting higher stability.

For analogous compounds like other sulfonic acid derivatives, DFT calculations have been used to determine these orbital energies. For instance, studies on related aromatic sulfonic acids would typically show the HOMO localized over the benzene (B151609) ring, indicating this as the primary site for electrophilic attack. The LUMO is often distributed over the sulfonic acid group, suggesting it as the site for nucleophilic attack. The specific energies of HOMO, LUMO, and their gap would be calculated to quantify the molecule's reactivity profile.

Conformational Preferences and Energy Minimization

The presence of rotatable bonds, such as the C-S bond and the C-C bond of the acetyl group, in 5-Acetyl-2-methylbenzenesulfonic acid suggests the existence of multiple conformers. DFT calculations are instrumental in identifying the most stable conformers by performing geometry optimization. This process minimizes the energy of the molecular structure to find its most stable three-dimensional arrangement.

For a molecule like this compound, computational studies would typically involve rotating the sulfonic acid and acetyl groups to map the potential energy surface. The conformer with the lowest energy is the most stable and likely to be the most populated at room temperature. The energy differences between various conformers can also be calculated, providing insight into the flexibility of the molecule.

Prediction and Assignment of Spectroscopic Data (IR, Raman, NMR)

DFT calculations are a powerful method for predicting vibrational (IR and Raman) and NMR spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For NMR, chemical shifts can be calculated to help in the structural elucidation of the molecule.

In the case of this compound, DFT would predict characteristic vibrational modes. For example, the stretching frequencies of the S=O and C=O bonds would be prominent in the IR and Raman spectra. The various C-H and C-C stretching and bending vibrations of the benzene ring would also be predicted. Similarly, the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule would be calculated, providing a theoretical fingerprint of the molecule's magnetic environment.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show the most negative potential around the oxygen atoms of the sulfonic acid and acetyl groups, indicating these as the primary sites for interaction with electrophiles. The hydrogen atom of the sulfonic acid group would exhibit a region of high positive potential, highlighting its acidic nature.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics. DFT calculations can predict the NLO properties of a molecule by calculating its polarizability and first-order hyperpolarizability. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

Theoretical studies on aromatic compounds with donor and acceptor groups have shown that charge transfer between these groups can lead to significant NLO responses. In this compound, the methyl group acts as a weak electron donor, while the acetyl and sulfonic acid groups are electron-withdrawing. DFT calculations would be necessary to quantify the hyperpolarizability and assess the NLO potential of this specific substitution pattern.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution).

For this compound, MD simulations could be used to study its interaction with solvent molecules, such as water. This would provide insights into its solvation process and the structure of the hydration shell around the sulfonic acid group. MD simulations could also be employed to study the aggregation behavior of the molecule at higher concentrations. While no specific MD studies on this compound were found, research on other organic molecules in solution demonstrates the utility of this method in understanding their dynamic properties and interactions at a molecular level.

Reaction Mechanism Modeling

The formation of this compound occurs through the sulfonation of 2-methylacetophenone. google.com Modeling this reaction provides a detailed, step-by-step picture of the molecular transformations involved.

The sulfonation of aromatic compounds is a classic SEAr reaction. nih.gov Traditionally, it is described by a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex (or arenium ion), followed by deprotonation to restore aromaticity. nih.govopenochem.org The electrophile is typically sulfur trioxide (SO₃), which can be generated from concentrated or fuming sulfuric acid. openochem.orglibretexts.org

However, computational studies, particularly those using Density Functional Theory (DFT), have refined this picture, suggesting more complex and nuanced pathways. researchgate.net For the sulfonation of benzene and its derivatives, theoretical calculations have shown that pathways involving multiple molecules of the sulfonating agent can be significantly lower in energy. nih.gov

Key Findings from Theoretical Models:

Trimolecular Mechanism: DFT calculations at the B3LYP/6-311++G(d,p) level for benzene sulfonation have indicated that a trimolecular mechanism is often favored. researchgate.net In aprotic solvents, this involves the aromatic molecule and two molecules of SO₃. The molecules first form a π-complex, which then proceeds through a single transition state to the final product without forming a stable sigma-complex intermediate. nih.govresearchgate.net

Role of Assisting Molecules: One SO₃ molecule acts as the electrophile, while a second SO₃ molecule (or a molecule of sulfuric acid in that medium) acts as a proton acceptor, facilitating the removal of the proton from the ring in a concerted fashion. nih.govresearchgate.net This avoids the formation of a high-energy, isolated arenium ion.

Solvent Effects: The reaction pathway and its energy profile are sensitive to the solvent. In polar, complexing solvents like nitromethane, the transition state is stabilized, lowering the activation barrier compared to the gas phase or non-polar solvents. nih.gov

For the specific case of 2-methylacetophenone sulfonation to yield this compound, the acetyl and methyl groups on the ring direct the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. Their combined influence favors sulfonation at the position para to the methyl group and meta to the acetyl group, which is position 5. Computational models would confirm this regioselectivity by calculating the activation energies for attack at all possible positions, with the lowest energy pathway leading to the observed product.

Table 1: Comparison of Proposed Sulfonation Mechanisms

| Mechanism | Key Features | Computational Evidence | Reference |

|---|---|---|---|

| Traditional SE2 (Arenium Ion) | Two-step process with a stable sigma-complex intermediate. Proton removal by a weak base. | Serves as a foundational model, but often found to be higher in energy than concerted pathways. | nih.gov |

| Concerted Trimolecular (2x SO₃) | Aromatic compound and two SO₃ molecules react in a single step via a cyclic transition state. No stable intermediate. | Ab initio molecular dynamics and DFT studies show this is a low-energy pathway in gas phase and apolar solvents. | nih.govresearchgate.net |

| Catalytic Trimolecular (SO₃ + H₂SO₄) | Involves the aromatic compound, one SO₃ electrophile, and one H₂SO₄ molecule acting as a proton donor/acceptor catalyst. | DFT calculations suggest this is a viable, low-barrier pathway in sulfuric acid medium. | researchgate.net |

The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical geometry that molecules must adopt to transform from reactants to products. Characterizing this fleeting structure is a primary goal of computational reaction modeling. nih.govresearchgate.net

In the sulfonation of 2-methylacetophenone, the rate-determining step is the attack of the SO₃ electrophile on the aromatic ring. The transition state for this step involves:

Partial Bond Formation: A partially formed carbon-sulfur (C-S) bond between the aromatic ring and the incoming SO₃.

Partial Bond Breaking: The disruption of the aromatic π-system.

Geometric Distortion: The carbon atom being attacked changes from sp² to a more sp³-like hybridization, puckering slightly out of the plane of the ring. youtube.com

Computational models, such as those using DFT, can locate the exact geometry of this transition state and calculate its energy. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-S bond formation). nih.gov

For the favored pathway leading to this compound, the transition state involves the formation of a cyclic structure incorporating the second "assisting" SO₃ molecule. This cyclic TS facilitates the proton transfer, significantly lowering the activation energy compared to a non-assisted pathway. nih.gov The calculated energy of this transition state relative to the initial reactants (the activation energy) determines the theoretical rate of the reaction.

Table 2: Calculated Energy Contributions for Benzene Sulfonation with 2xSO₃

| Reaction Step Contribution | Free Energy Change in Gas Phase (kJ mol⁻¹) | Free Energy Change in CCl₃F (kJ mol⁻¹) | Reference |

|---|---|---|---|

| π-complex to σ-complex | -48 | -4 | nih.gov |

| σ-complex to Transition State | Spontaneous | ~0 | nih.gov |

Note: Data is for the analogous reaction of benzene and serves as a model. The presence of an assisting SO₃ molecule dramatically lowers the energy required to form the sigma-complex from the initial π-complex. nih.gov

Applications and Advanced Research Directions of 5 Acetyl 2 Methylbenzenesulfonic Acid in Synthetic and Materials Chemistry

Role as a Catalyst and in Catalytic Systems

5-Acetyl-2-methylbenzenesulfonic acid and its derivatives are gaining attention in the field of catalysis due to their inherent acidic properties and the potential for modification. Their application spans from homogeneous acid catalysis to the development of more complex, reusable catalytic systems.

Acidic Catalysis in Specific Organic Transformations

Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA), a compound structurally related to this compound, are widely recognized as efficient and cost-effective acid catalysts for a variety of organic reactions. scielo.org.za These catalysts are favored for their low corrosivity (B1173158) and ease of handling. scielo.org.za For instance, p-TSA has been successfully employed in the synthesis of dicoumarols through the condensation of 4-hydroxycoumarin (B602359) and aryl glyoxals in water, highlighting the utility of sulfonic acids in promoting reactions in environmentally friendly solvents. scielo.org.za The acidic nature of the sulfonic acid group is crucial for catalyzing reactions such as Fischer esterification, alcohol dehydrodimerization, and the pinacol (B44631) rearrangement. nih.gov The presence of the acetyl and methyl groups on the benzene (B151609) ring of this compound can influence its solubility and catalytic activity in specific organic transformations, offering potential for tailored catalytic applications.

Functionalization for Heterogeneous Catalysis (e.g., Mesoporous Silicas)

To overcome the separation challenges associated with homogeneous catalysts, this compound can be immobilized onto solid supports, creating robust heterogeneous catalysts. Mesoporous silica (B1680970) nanoparticles are particularly attractive supports due to their large surface area and ordered pore structures. nih.gov The functionalization of these materials with sulfonic acid groups creates solid acid catalysts that have been successfully used in a range of reactions, including biodiesel production, acetalization, and condensation reactions. nih.gov

The general process for creating such a catalyst involves the co-condensation of a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS), with an organosilane containing a thiol group (e.g., 3-mercaptopropyltriethoxysilane). nih.gov This is followed by the oxidation of the thiol groups to sulfonic acid moieties. nih.gov The resulting sulfonic acid-functionalized mesoporous silica (MSN-SO3H) acts as a highly sustainable and reusable heterogeneous catalyst. nih.gov Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and solid-state NMR are used to confirm the successful functionalization of the silica support. nih.gov The application of such catalysts has been demonstrated in Friedel-Crafts reactions, showcasing their potential in the synthesis of complex organic molecules. nih.gov

Integration into Ionic Liquid Systems for Catalytic Applications

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Integrating sulfonic acid functionalities into ionic liquids creates Brønsted acidic ionic liquids, which are promising catalysts for various organic reactions. nih.gov These "task-specific" ionic liquids can be designed to have specific properties, such as high thermal and chemical stability, which facilitates catalyst recovery and reuse. scielo.br

The synthesis of these acidic ionic liquids can involve the reaction of a base, like triphenylphosphine (B44618) or N-butylimidazole, with a cyclic sultone, followed by a reaction with a strong acid like trifluoromethanesulfonic acid or p-toluenesulfonic acid. nih.gov The resulting ionic liquids possess a cation with a tethered alkanesulfonic acid group. nih.gov These novel catalysts combine the advantages of solid acids (low volatility, ease of separation) with the high activity often seen with liquid acids. nih.gov Sulfonic acid-functionalized ionic liquids have been effectively used as catalysts in the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines and 2,4,5-tetrasubstituted imidazoles. scielo.br The catalytic efficiency can be enhanced by the presence of other acidic groups within the ionic liquid structure. scielo.br

Precursor in Advanced Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules, including novel benzenesulfonic acid derivatives and polyaromatic systems.

Synthesis of Novel Benzenesulfonic Acid Derivatives with Varied Functional Groups

This compound serves as a key intermediate for creating a variety of benzenesulfonic acid derivatives. A primary transformation is the conversion of the sulfonic acid group to a sulfonyl chloride. For example, the N,N-diethylaniline salt of this compound can be treated with a mixture of N,N-dimethylformamide and thionyl chloride to yield 5-acetyl-2-methylbenzenesulfonyl chloride. prepchem.com This sulfonyl chloride is a versatile intermediate that can react with various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of novel sulfonamides and other related compounds.

Intermediate for Complex Polyaromatic Systems

While direct evidence for the use of this compound as an intermediate for complex polyaromatic systems is not extensively documented in the provided search results, its structural features suggest its potential in this area. The acetyl group can participate in condensation reactions, and the aromatic ring can undergo further electrophilic substitution or cross-coupling reactions. For instance, sulfonic acid-functionalized catalysts have been employed in the construction of diverse polyalkanes and in the late-stage functionalization of natural products. nih.gov This indicates the broader utility of sulfonic acid-containing aromatics in building complex molecular architectures. The principles of using similar aromatic sulfonic acids in multicomponent reactions to generate complex heterocyclic systems like benzimidazolo quinazolinones and imidazo[1,2-a]pyrimidines further support the potential of this compound as a building block for polyaromatic structures. nih.govnih.gov

Contributions to Polymer Chemistry and Functional Materials

The dual functionality of this compound makes it a versatile building block for modifying and synthesizing polymers with tailored properties. The sulfonic acid group can introduce hydrophilicity, ion-exchange capabilities, and catalytic activity, while the acetyl group serves as a handle for further chemical reactions.

Grafting and Functionalization of Polymeric Matrices

Grafting is a powerful technique to impart new functionalities to existing polymers without altering their bulk properties. uq.edu.au this compound can be potentially utilized in "grafting to" strategies, where the pre-synthesized sulfonated molecule is attached to a polymer backbone.

The sulfonic acid group can be covalently attached to various polymer substrates through several chemical pathways. For instance, polymers with hydroxyl or amine functionalities can be reacted with the sulfonic acid group, or more likely its more reactive sulfonyl chloride derivative, to form sulfonate esters or sulfonamides, respectively. This approach allows for the controlled introduction of sulfonic acid groups onto the surfaces of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamides (Nylon). nih.gov

The presence of the acetyl group on the grafted molecule offers a secondary site for functionalization. This ketone functionality can undergo a variety of reactions, such as condensation with hydrazines or amines to form hydrazones or imines, respectively. This opens up possibilities for creating complex, multifunctional polymer surfaces. For example, a polymer first grafted with this compound could then be further modified by reacting the acetyl group with a molecule containing a desired functional group, such as a fluorescent tag or a bioactive peptide.

A hypothetical reaction scheme for the functionalization of a hydroxyl-terminated polymer is presented below:

Step 1: Conversion to Sulfonyl Chloride this compound can be converted to its more reactive sulfonyl chloride derivative using a chlorinating agent like thionyl chloride. prepchem.com

Step 2: Grafting to a Polymer The resulting 5-acetyl-2-methylbenzenesulfonyl chloride can then be reacted with a polymer containing hydroxyl groups (Polymer-OH) to form a sulfonate ester linkage.

Table 1: Potential Polymer Substrates for Grafting with this compound

| Polymer Substrate | Functional Group for Grafting | Potential Grafting Chemistry | Resulting Polymer Properties |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Esterification with sulfonyl chloride | Increased hydrophilicity, ion-exchange capacity |

| Poly(ethylene terephthalate) (PET) | Surface hydroxyls after treatment | Esterification with sulfonyl chloride | Modified surface energy, potential for further functionalization |

| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Sulfonamide or sulfonate ester formation | Enhanced biocompatibility, metal ion chelation |

| Polystyrene (PS) | Aromatic ring (C-H) | Electrophilic aromatic substitution | Introduction of sulfonic acid and acetyl groups |

Preparation of Sulfonated Polymers for Specialized Applications

Sulfonated polymers are a critical class of materials used in a variety of applications, including ion-exchange resins, proton-exchange membranes for fuel cells, and catalysts. researchgate.net The properties of these polymers are highly dependent on the degree of sulfonation. nih.gov this compound could potentially be used as a monomer in polymerization reactions to create well-defined sulfonated polymers.

By first converting the sulfonic acid to a more suitable form for polymerization, such as a sulfonate ester, it could be co-polymerized with other vinyl monomers. For example, a vinyl derivative of this compound could be synthesized and then copolymerized with monomers like styrene (B11656) or methyl methacrylate. This "pre-sulfonation" approach allows for precise control over the number and distribution of sulfonic acid groups in the final polymer. researchgate.net

The resulting polymers would possess both sulfonic acid groups, imparting properties like proton conductivity, and acetyl groups, which could be used for cross-linking or post-polymerization modification. For instance, the acetyl groups could be used to crosslink the polymer chains, enhancing the mechanical and thermal stability of membranes prepared from these materials.

Table 2: Potential Properties and Applications of Polymers Synthesized with this compound

| Polymer Type | Key Functional Groups | Potential Properties | Potential Applications |

| Co-polymer with Styrene | Sulfonic acid, Acetyl | Ion-exchange, tunable hydrophilicity, cross-linkable | Ion-exchange resins, membranes for water treatment |

| Co-polymer with Acrylates | Sulfonic acid, Acetyl, Ester | Film-forming, proton conductive | Proton-exchange membranes for fuel cells |

| Homopolymer | Sulfonic acid, Acetyl | High charge density, catalytic activity | Solid acid catalysts, polyelectrolytes |

Development of Analytical Probes and Reagents

The acetyl group of this compound makes it a candidate for the development of analytical probes, particularly for the detection and quantification of specific analytes.

Derivatization Strategies for Enhanced Analytical Detection

In analytical chemistry, derivatization is a common strategy to improve the detectability of molecules that are otherwise difficult to analyze, for instance by enhancing their volatility for gas chromatography or their ionization efficiency for mass spectrometry. nih.gov The ketone functionality of the acetyl group in this compound can be targeted for derivatization.

For example, it can react with hydrazine-based reagents to form hydrazones. This reaction can be used to "tag" molecules of interest. If a fluorescent hydrazine (B178648) is used, the resulting hydrazone will be fluorescent, allowing for highly sensitive detection using fluorescence spectroscopy. Similarly, a hydrazine reagent containing a heavy isotope label could be used to facilitate quantification by mass spectrometry.

A potential application is in the analysis of aldehydes and ketones in complex biological samples. A derivatizing agent based on the structure of this compound could be synthesized. The sulfonic acid group would enhance the water solubility of the reagent, making it suitable for use in aqueous biological samples. The acetyl group would provide the reactive handle for attaching a reporter group (e.g., a fluorophore or a mass tag).

Table 3: Potential Derivatization Reactions of the Acetyl Group for Analytical Applications

| Reagent | Reaction Product | Enhancement | Analytical Technique |

| Dansyl Hydrazine | Fluorescent Hydrazone | Fluorescence | HPLC with Fluorescence Detection, Fluorimetry |

| Girard's Reagent T | Quaternary Ammonium Hydrazone | Charge Tagging | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| 2,4-Dinitrophenylhydrazine (DNPH) | Colored Hydrazone | UV-Vis Absorbance | HPLC with UV-Vis Detection, Spectrophotometry |

| Hydroxylamine | Oxime | Improved Chromatographic Behavior | Gas Chromatography (GC), Liquid Chromatography (LC) |

Q & A

Q. What are the critical safety considerations when scaling up synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.